molecular formula C20H21NO2 B5119772 N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide

N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide

Numéro de catalogue B5119772
Poids moléculaire: 307.4 g/mol
Clé InChI: MYKAABVBHNHLQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as BRL-15572, is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for breaking down endocannabinoids, which are neurotransmitters that regulate various physiological processes such as pain, mood, and appetite. By inhibiting FAAH, BRL-15572 increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits.

Mécanisme D'action

BRL-15572 works by inhibiting the N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide enzyme, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide, BRL-15572 increases the levels of these endocannabinoids in the body, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, anxiolytic, and antidepressant properties, it has also been shown to have anticonvulsant and neuroprotective effects. It is thought that these effects may be mediated through the endocannabinoid system, which is known to play a role in a wide range of physiological processes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using BRL-15572 in lab experiments is its selectivity for the N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide enzyme. This allows researchers to specifically target the endocannabinoid system without affecting other neurotransmitter systems. However, one of the limitations of using BRL-15572 is its relatively low potency compared to other N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide inhibitors. This may require higher doses or longer treatment times to achieve therapeutic effects.

Orientations Futures

There are several future directions for research on BRL-15572. One area of interest is in the development of more potent N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide inhibitors with improved pharmacokinetic properties. This could lead to more effective and efficient treatments for pain, anxiety, and depression.
Another area of research is in the identification of biomarkers that can predict response to BRL-15572 treatment. This could help to identify patients who are most likely to benefit from the drug and improve treatment outcomes.
Finally, there is interest in exploring the potential of BRL-15572 in combination with other drugs or therapies. For example, it may be used in combination with nonsteroidal anti-inflammatory drugs (NSAIDs) to enhance their analgesic effects or with selective serotonin reuptake inhibitors (SSRIs) to enhance their antidepressant effects.
Conclusion:
BRL-15572 is a selective inhibitor of the N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide enzyme that has potential therapeutic applications in the treatment of pain, anxiety, and depression. Its mechanism of action involves increasing the levels of endocannabinoids in the body, leading to a wide range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to more effective and efficient treatments.

Méthodes De Synthèse

BRL-15572 is synthesized through a multi-step process that involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with 4-sec-butylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to remove the protecting group and yield the final product.

Applications De Recherche Scientifique

BRL-15572 has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of pain. Studies have shown that BRL-15572 can reduce pain sensitivity in animal models of acute and chronic pain. It has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Another area of research is in the treatment of anxiety and depression. BRL-15572 has been shown to have anxiolytic and antidepressant effects in animal models. It is thought that these effects may be mediated through the endocannabinoid system, which is known to play a role in mood regulation.

Propriétés

IUPAC Name

N-(4-butan-2-ylphenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-4-13(2)15-9-11-16(12-10-15)21-20(22)19-14(3)17-7-5-6-8-18(17)23-19/h5-13H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKAABVBHNHLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Butan-2-YL)phenyl]-3-methyl-1-benzofuran-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.